

"4-(2-Chlorophenylthio)benzaldehyde" in materials science applications

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Compound of Interest

Compound Name: 4-(2-Chlorophenylthio)benzaldehyde

CAS No.: 1065075-42-4

Cat. No.: B1487497

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Application Note: **4-(2-Chlorophenylthio)benzaldehyde** as a Functional Synthon in Advanced Materials

Executive Summary

Compound: **4-(2-Chlorophenylthio)benzaldehyde** CAS: 1065075-42-4 Molecular Formula: C₁₃H₉ClOS Molecular Weight: 248.73 g/mol [1][2][3]

4-(2-Chlorophenylthio)benzaldehyde is a specialized organosulfur building block characterized by a diaryl sulfide core with a reactive aldehyde handle and an ortho-chlorine substituent.[1] In materials science, this molecule is a high-value synthon for developing High Refractive Index (HRI) polymers, thermally stable polyazomethines, and fluorescent chemosensors.[1]

The strategic placement of the sulfur atom (high atomic refraction) and the chlorine substituent (steric bulk and heavy atom effect) allows researchers to engineer materials with enhanced optical properties and modified chain packing compared to unsubstituted analogs.[1] This guide

outlines the protocols for its synthesis, derivatization, and integration into functional material workflows.

Material Profile & Structure-Property Relationships (SPR)

Understanding the electronic and steric environment of this molecule is crucial for experimental design.[1]

Feature	Structural Origin	Material Consequence
High Refractive Index	Thioether (-S-) linkage + Chloro group	Ideal for optical resins, lenses, and anti-reflective coatings.[1] Sulfur and Chlorine significantly boost molar refraction.[1]
Thermal Stability	Diaryl rigid core	Suitable for high-temperature thermoplastics (e.g., polyimides, polyazomethines). [1]
Steric Locking	2-Chloro substituent (Ortho to S)	Restricts rotation around the S-Phenyl bond, potentially increasing the Glass Transition Temperature () of resulting polymers.[1]
Metal Affinity	Thioether sulfur	Acts as a soft donor site for heavy metal coordination (Hg^{2+} , Ag^{+}), useful in sensor development.[1]

Core Application 1: Synthesis of High-Refractive Index Polyazomethines

Context: Polyazomethines (PAMs) derived from sulfur-containing aldehydes exhibit excellent thermal stability and high refractive indices (

).^[1] The 2-chloro substituent disrupts chain packing, improving solubility without sacrificing thermal performance.^[1]

Protocol: Step-Growth Polymerization via Schiff Base Condensation

Objective: Synthesize a PAM by condensing **4-(2-chlorophenylthio)benzaldehyde** with an aromatic diamine (e.g., p-phenylenediamine).

Reagents:

- Monomer A: **4-(2-Chlorophenylthio)benzaldehyde** (10 mmol)^[1]
- Monomer B: p-Phenylenediamine (5 mmol) (Note: 2:1 ratio if making a discrete dimer, 1:1 for polymer if using a dialdehyde derivative.^[1] Since this is a mono-aldehyde, it acts as a chain terminator or requires functionalization to a dialdehyde first.^[1] Below is the protocol for a Model Schiff Base used to characterize optical properties).

Corrected Polymer Protocol (Dialdehyde Route): To make a polymer, one would typically use the bis-aldehyde analog.^[1] However, to use THIS specific mono-aldehyde in polymers, it is used as a pendant side-chain modifier.^[1] The protocol below describes grafting this aldehyde onto a chitosan or polyvinyl amine backbone to modify Refractive Index.

Protocol: Post-Polymerization Modification (Grafting)

- Dissolution: Dissolve 1.0 g of Chitosan (low molecular weight) in 50 mL of 1% acetic acid solution.
- Addition: Add **4-(2-chlorophenylthio)benzaldehyde** (2 eq. relative to amine units) dissolved in 10 mL Ethanol.
- Reflux: Heat the mixture to 60°C under continuous stirring for 12 hours.
- Reduction (Optional): To stabilize the linkage, add NaBH₄ (1.5 eq) at 0°C and stir for 4 hours to convert the imine to a secondary amine.

- Purification: Precipitate the polymer in acetone, filter, and wash extensively with ethanol/water to remove unreacted aldehyde.[1]
- Drying: Vacuum dry at 50°C for 24 hours.

Data Output:

- Result: Sulfur-enriched polymer film.[1]
- Characterization: Measure Refractive Index using ellipsometry. Expect to vs. unmodified polymer.[1]

Core Application 2: Fluorescent "Turn-On" Chemosensors

Context: The thioether moiety is a known quencher of fluorescence via Photoinduced Electron Transfer (PET).[1] Upon binding to a metal ion (e.g., Hg^{2+}), PET is blocked, restoring fluorescence.[1] The 2-chloro group tunes the electronic density of the receptor.[1]

Protocol: Synthesis of the Probe (Condensation with Fluorophore)

Reaction: **4-(2-Chlorophenylthio)benzaldehyde** + 1-Aminopyrene

Pyrene-Imine Probe.[1]

Step-by-Step Methodology:

- Setup: Flame-dry a 50 mL round-bottom flask equipped with a Dean-Stark trap (optional) or use molecular sieves.
- Mixing: Combine 1-Aminopyrene (1.0 mmol, 217 mg) and **4-(2-Chlorophenylthio)benzaldehyde** (1.0 mmol, 249 mg) in 20 mL anhydrous Ethanol or Toluene.

- Catalysis: Add 2 drops of Glacial Acetic Acid.
- Reaction: Reflux for 6–8 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 4:1).
- Isolation: Cool to room temperature. The Schiff base often precipitates as a yellow/orange solid.[1]
- Purification: Filter the solid and recrystallize from hot ethanol.
 - Yield Target: >80%.[1]
 - MP: Check against predicted range (typically 150–180°C for pyrene derivatives).[1]

Sensing Protocol:

- Prepare a
M solution of the probe in CH₃CN/H₂O (9:1).[1]
- Titrate with metal perchlorates (Hg²⁺, Cu²⁺, Pb²⁺).[1]
- Readout: Monitor Fluorescence Emission (nm).
 - Mechanism:[1] The "lone pair" on the sulfur quenches pyrene.[1] Metal binding stops this Fluorescence ON.[1]

Upstream Synthesis Protocol

If the compound is not in stock, it must be synthesized via Nucleophilic Aromatic Substitution ().[1]

Reaction: 4-Fluorobenzaldehyde + 2-Chlorobenzenethiol

Product[1]

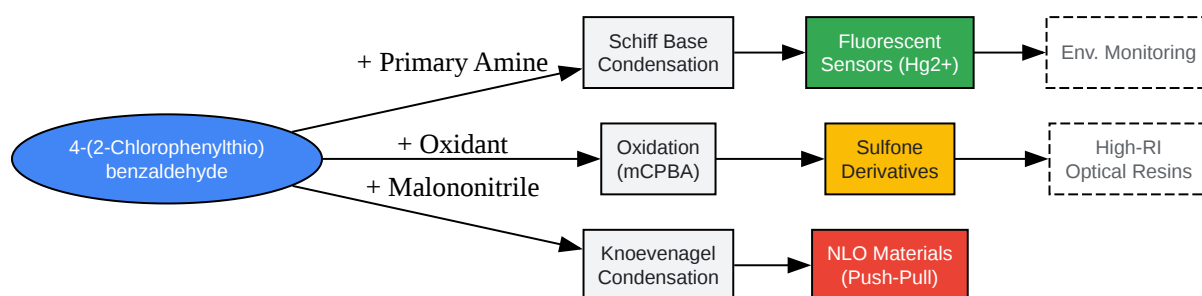
Procedure:

- Charge: In a 100 mL flask, place 4-Fluorobenzaldehyde (10 mmol, 1.24 g), 2-Chlorobenzenethiol (10.5 mmol, 1.52 g), and Anhydrous (15 mmol, 2.07 g).
- Solvent: Add 20 mL DMF (Dimethylformamide).
- Conditions: Heat to 100°C for 4–6 hours under Nitrogen atmosphere.
- Workup: Pour reaction mixture into 200 mL ice water. The product will precipitate.[1]
- Extraction: If oil forms, extract with Ethyl Acetate (mL).[1] Wash organic layer with brine.[1]
- Purification: Dry over , concentrate, and purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1).
 - Appearance: White to pale yellow solid.[1]

Visualization of Workflows

Figure 1: Material Development Pathway

This diagram illustrates the decision logic for utilizing **4-(2-Chlorophenylthio)benzaldehyde** in different material classes.



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Caption: Decision tree for derivatizing the target aldehyde into sensors, optical resins, or non-linear optical (NLO) chromophores.

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